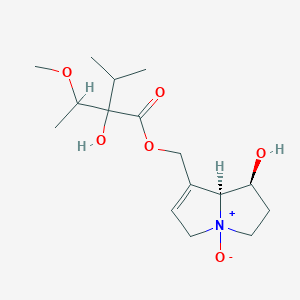

Heliotrine N-oxide

説明

Distribution Across Plant Families

Heliotrine N-oxide has been identified in several plant families, with a notable prevalence in the Boraginaceae, Asteraceae, and Fabaceae families. wur.nlnih.govmdpi.comfao.orgbund.de

The Boraginaceae family is a primary source of heliotrine-type alkaloids. tandfonline.com this compound is frequently reported in various species within this family, particularly in the genus Heliotropium. wur.nlnih.govmdpi.comrjpharmacognosy.ir

For instance, studies on Heliotropium species such as H. europaeum, H. rotundifolium, and H. suaveolens have shown the presence of this compound as one of the prominent PAs. wur.nlnih.govmdpi.com In H. rotundifolium and H. suaveolens, this compound is the second most abundant PA. nih.govmdpi.com It has also been isolated from Heliotropium digynum and Heliotropium transoxanum. rjpharmacognosy.irthieme-connect.com Research on Heliotropium indicum has also identified this compound among the various PAs present in the plant. researchgate.net

Table 1: Presence of this compound in Selected Boraginaceae Species

| Species | Finding | Reference |

|---|---|---|

| Heliotropium europaeum | One of the most prominent PAs. | wur.nlnih.govmdpi.com |

| Heliotropium rotundifolium | Second most abundant PA after europine-N-oxide. | wur.nlnih.govmdpi.com |

| Heliotropium suaveolens | Second most abundant PA after europine-N-oxide. | wur.nlnih.govmdpi.com |

| Heliotropium digynum | Isolated from the aerial parts. | thieme-connect.com |

| Heliotropium transoxanum | Isolated from the aerial parts. | rjpharmacognosy.ir |

| Heliotropium indicum | Identified as one of the PAs present. | researchgate.net |

While the heliotrine-type PAs are most characteristic of the Boraginaceae family, this compound has also been reported in species belonging to the Asteraceae family. nih.govmdpi.comfao.orgtandfonline.com The presence of heliotrine-type alkaloids in this family is less common compared to senecionine-type PAs. tandfonline.com

The Fabaceae family is another group of plants known to produce pyrrolizidine alkaloids. nih.govmdpi.comfao.orgtandfonline.com The monocrotaline-type PAs are particularly characteristic of the Crotalaria genus within this family. tandfonline.com While less frequent, the potential for this compound to occur in certain species of Fabaceae exists, often as a result of co-contamination or less common biosynthetic pathways.

Interspecific and Intraspecific Variation in Accumulation

The concentration of this compound and other PAs can exhibit significant variation both between different species (interspecific) and within a single species (intraspecific). wur.nltandfonline.com

In a comparative study of Heliotropium europaeum, H. rotundifolium, and H. suaveolens, the relative abundance of heliotrine-type PAs, including this compound, differed significantly among the species. nih.gov H. rotundifolium showed a markedly different PA profile, with over 90% of the total PAs belonging to the heliotrine-type. wur.nl

Intraspecific variation is also a notable factor. The accumulation of PAs can be influenced by genetic factors, environmental conditions, the developmental stage of the plant, and the specific plant organ. researchgate.netutwente.nl For instance, in the three Heliotropium species studied, the flowers were found to be particularly rich in PAs, and the PA content in the roots and flowers of H. europaeum was higher than in other parts of the plant. wur.nlnih.gov In many plants, PA N-oxides are the predominant form of PAs. tandfonline.com In all major organs of the three studied Heliotropium species, PA N-oxides constituted more than 94% of the total PAs. mdpi.com

Co-occurrence with Related Pyrrolizidine Alkaloids and N-Oxides

This compound rarely occurs in isolation. It is typically found alongside a suite of other structurally related pyrrolizidine alkaloids and their N-oxides. wur.nlnih.govmdpi.comthieme-connect.com

In Heliotropium species, this compound is commonly found with its tertiary base, heliotrine, as well as other PAs like europine, europine N-oxide, lasiocarpine, and lasiocarpine N-oxide. wur.nlnih.govmdpi.comthieme-connect.comwur.nl For example, a study of Heliotropium digynum identified this compound co-occurring with heliotrine, 7-angeloyl heliotrine, 7-angeloyl this compound, lasiocarpine, europine, and europine N-oxide. thieme-connect.com Similarly, research on Heliotropium transoxanum revealed the presence of this compound alongside heliotrine and lasiocarpine. rjpharmacognosy.ir

The co-occurrence of these compounds is a result of shared biosynthetic pathways. nih.gov Plants often produce a characteristic mixture of PAs, and the ratio of the free base to the N-oxide form can vary considerably. tandfonline.com Generally, the N-oxide form, such as this compound, is found in higher concentrations in the plant compared to its corresponding free base. tandfonline.com

Table 2: Co-occurring Pyrrolizidine Alkaloids with this compound in Heliotropium Species

| Co-occurring Alkaloid | Species | Reference |

|---|---|---|

| Heliotrine | Heliotropium digynum, H. transoxanum | rjpharmacognosy.irthieme-connect.com |

| Europine | Heliotropium digynum | thieme-connect.com |

| Europine N-oxide | Heliotropium digynum, H. europaeum, H. rotundifolium, H. suaveolens | wur.nlnih.govmdpi.comthieme-connect.com |

| Lasiocarpine | Heliotropium digynum, H. transoxanum | rjpharmacognosy.irthieme-connect.com |

| Lasiocarpine N-oxide | Heliotropium europaeum, H. rotundifolium, H. suaveolens | wur.nlnih.govmdpi.com |

| 7-Angeloyl heliotrine | Heliotropium digynum | thieme-connect.com |

| 7-Angeloyl this compound | Heliotropium digynum | thieme-connect.com |

特性

CAS番号 |

6209-65-0 |

|---|---|

分子式 |

C16H27NO6 |

分子量 |

329.39 g/mol |

IUPAC名 |

[(7S,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate |

InChI |

InChI=1S/C16H27NO6/c1-10(2)16(20,11(3)22-4)15(19)23-9-12-5-7-17(21)8-6-13(18)14(12)17/h5,10-11,13-14,18,20H,6-9H2,1-4H3/t11-,13+,14-,16?,17?/m1/s1 |

InChIキー |

QSTHEUSPIBEICI-YGYDXHTPSA-N |

SMILES |

CC(C)C(C(C)OC)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O |

異性体SMILES |

C[C@H](C(C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@H](CC2)O)[O-])O)OC |

正規SMILES |

CC(C)C(C(C)OC)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O |

同義語 |

(2S)-2-Hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoic Acid [(1S,7aR)-2,3,5,7a-Tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl]methyl Ester; _x000B_[1S-[1α,7[R*(S*)],7aα]]-2-Hydroxy-2-(1-methoxyethyl)-3-methylbutanoic Acid (2,3,5,7a-Tetrahydro-1-hydroxy-1 |

製品の起源 |

United States |

Biosynthesis and Biotransformation Pathways

Enzymatic Pathways in Plantae

Heliotrine N-oxide is a pyrrolizidine alkaloid (PA) synthesized by plants, notably those in the Heliotropium genus of the Boraginaceae family. mdpi.comsdsu.edu PAs in plants are generally present as tertiary bases or their corresponding N-oxides. mdpi.comencyclopedia.pub The biosynthesis is a multi-step enzymatic process, culminating in the N-oxide form, which is often the primary product stored and translocated within the plant. nih.govresearchgate.net

The characteristic core of pyrrolizidine alkaloids is the necine base, a pyrrolizidine ring structure. encyclopedia.pubmdpi.com The biosynthesis of this core begins with amino acids. L-arginine and L-ornithine are the initial precursors that lead to the formation of putrescine. encyclopedia.pubnih.govpnas.org

The first committed step in the biosynthesis of the necine base is the formation of homospermidine. nih.govpnas.org This reaction is catalyzed by the enzyme homospermidine synthase (HSS), which facilitates the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine. pnas.orgnih.gov Homospermidine is the specific precursor for the necine base moiety of PAs. nih.gov

Following its formation, homospermidine undergoes oxidation, likely by a copper-containing amine oxidase, which initiates the cyclization to form the pyrrolizidine ring. nih.govmdpi.com Subsequent enzymatic reactions, including reduction and hydroxylation, lead to the formation of different types of necine bases. mdpi.com For heliotrine, the specific necine base is heliotridine, which is a diastereoisomer of retronecine, another common necine base. encyclopedia.pubnih.govmjcce.org.mk

Once the heliotridine necine base is formed, it undergoes esterification with specific necic acids to create the final alkaloid structure. mdpi.comencyclopedia.pub Necic acids themselves are derived from various amino acid pathways. nih.gov In the case of heliotrine, the necine base is esterified with heliotric acid. publish.csiro.aunih.gov This esterification typically occurs at the C-9 hydroxyl group of the necine base, although diesters linking both C-7 and C-9 are also common for other PAs. mdpi.comnih.gov

The final step in the biosynthesis within the plant is frequently the N-oxidation of the tertiary nitrogen atom in the necine base. encyclopedia.pubnih.gov This conversion of heliotrine to this compound is an enzymatic process. The primary enzymes responsible for this reaction are cytochrome P450 monooxygenases (CYPs) and, in some species, flavin-containing monooxygenases (FMOs). mdpi.comresearchgate.netnih.gov This N-oxidation step is significant as PA N-oxides are generally considered the primary form for transport within the plant's phloem and for storage. nih.govresearchgate.net In many PA-producing plants, the N-oxides are the most abundant form of these alkaloids. nih.govresearchgate.net

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Function | Substrate(s) | Product | Pathway Step |

|---|---|---|---|---|

| Homospermidine Synthase (HSS) | Catalyzes the first committed step in necine base synthesis. nih.govpnas.org | Putrescine, Spermidine | Homospermidine | Formation of the Necine Base |

| Copper-Containing Amine Oxidase | Oxidizes homospermidine to initiate cyclization. nih.gov | Homospermidine | 4,4´-iminodibutanal | Formation of the Necine Base |

| Cytochrome P450 Monooxygenases (CYPs) | Catalyze the N-oxidation of the tertiary alkaloid. mdpi.comresearchgate.net | Heliotrine | This compound | N-Oxidation |

| Flavin-containing Monooxygenases (FMOs) | Also catalyze the N-oxidation of the tertiary alkaloid in some species. researchgate.netnih.gov | Heliotrine | This compound | N-Oxidation |

Esterification Processes

Metabolic Transformations in Biological Systems

When ingested by animals, this compound can undergo significant biotransformation, which is a critical factor in its biological activity.

This compound itself is considered less toxic than its tertiary amine counterpart, heliotrine. mdpi.comthieme-connect.com However, upon ingestion, it can be converted back to the parent alkaloid through metabolic reduction. mdpi.comnih.gov This retro-conversion is a key toxification step, as the resulting tertiary PA (heliotrine) is a substrate for hepatic enzymes that can metabolize it into reactive, toxic pyrrolic derivatives. mdpi.comnih.gov This reduction of the N-oxide to the tertiary amine has been observed in various biological systems, including in humans and rabbits. nih.govnih.gov The biotransformation is mediated by both host enzymes, such as hepatic cytochrome P450s, and, crucially, by microorganisms residing in the gastrointestinal tract. mdpi.comnih.gov

The intestinal microbiota play a major role in the reductive biotransformation of PA N-oxides. mdpi.comthieme-connect.comnih.gov The anaerobic environment of the gut is conducive to this reduction. nih.govresearchgate.net In fact, one of the earliest reports of this microbial activity involved the incubation of this compound with sheep rumen contents, which demonstrated its conversion to heliotrine. uic.edu Subsequent research has confirmed that human intestinal bacteria can efficiently reduce various PA N-oxides, including indicine N-oxide, monocrotaline N-oxide, and isoline N-oxide, to their parent alkaloids. nih.govresearchgate.netresearchgate.net This microbial action significantly increases the amount of the more toxic tertiary alkaloid available for absorption and subsequent metabolic activation in the liver. mdpi.comnih.gov Studies have shown that this reduction occurs rapidly, with a substantial portion of PA N-oxides being converted within hours of incubation with intestinal microbiota. researchgate.net

Reductive Biotransformation of Pyrrolizidine Alkaloid N-Oxides to Parent Alkaloids

Hepatic Cytochrome P450 Monooxygenases (CYPs) Involvement

The biotransformation of this compound is significantly influenced by hepatic cytochrome P450 (CYP) monooxygenases. A crucial initial step in the metabolism of PA N-oxides is their reduction back to the parent tertiary alkaloids. researchgate.netresearchgate.net This process can be mediated by both intestinal microbiota and hepatic CYPs. researchgate.netresearchgate.net

While specific studies on this compound are limited, research on other PA N-oxides, such as riddelliine N-oxide, has shown that specific CYP isoforms are responsible for this reduction. Notably, CYP1A2 and CYP2D6 have been identified as the major enzymes mediating the reduction of PA N-oxides to their corresponding PAs. researchgate.net Generally, a range of CYPs, including CYP3A4 and CYP2B isoforms, are involved in the broader metabolism of PAs, primarily in the bioactivation step that follows the reduction of the N-oxide. nih.govmdpi.com The conversion of this compound to heliotrine is a prerequisite for its subsequent metabolic activation to toxic pyrrolic species. researchgate.netthieme-connect.com

Table 1: Key Cytochrome P450 Isoforms in PA N-oxide Metabolism

| CYP Isoform | Role in PA N-oxide Metabolism | Reference |

|---|---|---|

| CYP1A2 | Major enzyme in the reduction of PA N-oxides to parent PAs. | researchgate.net |

| CYP2D6 | Major enzyme in the reduction of PA N-oxides to parent PAs. | researchgate.net |

| CYP3A4 | Primarily involved in the subsequent bioactivation of the parent PA. | researchgate.netnih.gov |

| CYP2B Isoforms | Involved in the bioactivation of the parent PA. | nih.gov |

Oxidative Metabolic Activation to Reactive Metabolites

Once this compound is reduced to its parent compound, heliotrine, it undergoes metabolic activation, primarily in the liver, to form highly reactive pyrrolic metabolites. medkoo.com This bioactivation is considered the key step leading to the toxicity of PAs. mdpi.com

The process involves the oxidation of the pyrrolizidine ring by CYP enzymes, leading to the formation of dehydropyrrolizidine alkaloids (DHPAs). nih.govnih.gov In the case of heliotrine, metabolism by rat liver microsomes results in the formation of dehydroheliotridine (DHH). scispace.comnih.gov These reactive electrophilic metabolites, such as DHH, can covalently bind to cellular macromolecules like proteins and DNA. thieme-connect.commdpi.com

Further investigation has revealed that the metabolism of various tumorigenic PAs, including heliotrine, generates a common set of 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)-derived DNA adducts. nih.govebi.ac.uk The formation of these DHP-derived DNA adducts is considered a critical event in the initiation of tumors induced by PAs. nih.gov These reactive metabolites can also be hydrolyzed to form dehydronecines, which are also toxic, albeit less reactive. nih.govmdpi.com

Table 2: Reactive Metabolites of Heliotrine

| Precursor | Metabolic Step | Reactive Metabolite | Consequence | Reference |

|---|---|---|---|---|

| This compound | Reduction by CYPs/Microbiota | Heliotrine | Intermediate | researchgate.netresearchgate.net |

| Heliotrine | Oxidation by CYPs | Dehydroheliotridine (DHH) | Binds to cellular macromolecules | scispace.comnih.gov |

Detoxification Pathways

The body employs several detoxification pathways to mitigate the harmful effects of heliotrine and its metabolites. The initial N-oxidation of the parent alkaloid, heliotrine, to this compound is itself considered a major detoxification step, as it forms a more water-soluble compound that can be more easily excreted. mdpi.comnih.gov

Another significant detoxification route is the hydrolysis of the ester groups of the PA, which is catalyzed by carboxylesterases in the liver microsomes and cytosol. mdpi.com This reaction cleaves the ester bond, leading to the formation of the necine base (heliotridine) and the necic acid, which are less toxic and can be eliminated. nih.gov

For the highly reactive pyrrolic metabolites formed during bioactivation, the primary detoxification pathway is conjugation with glutathione (GSH). nih.govmdpi.com This reaction, which can be spontaneous or catalyzed by glutathione S-transferases (GSTs), forms more water-soluble and less toxic GSH conjugates that can be excreted from the body. mdpi.commdpi.comdgra.de If the rate of formation of reactive metabolites overwhelms the GSH supply, cellular damage can occur. dgra.de

Comparative Biotransformation Kinetics

The kinetics of biotransformation play a crucial role in determining the toxic potential of this compound. Studies comparing this compound to its parent compound, heliotrine, and other PAs reveal significant differences in their metabolic rates and excretion profiles.

This compound is more hydrophilic than heliotrine, which affects its excretion. A study reported that 62% of a dose of this compound was excreted unchanged in the urine, compared to only 30% for heliotrine. e-lactancia.orgeuropa.eu This suggests a more rapid clearance of the N-oxide from the body.

When comparing the potential for forming toxic metabolites, research on the formation of DHP-derived DNA adducts provides insight into relative toxic potency. One study established a rank order of DHP-derived DNA adduct formation from several PAs and their N-oxides as: riddelliine ≈ retrorsine > monocrotaline > retrorsine N-oxide ≥ riddelliine N-oxide > heliotrine. nih.govebi.ac.uk This indicates that under the tested in vitro conditions, heliotrine was the least potent in forming these specific toxic adducts compared to the other tested diester PAs and their N-oxides.

Furthermore, a modeling study predicted that upon oral dosage, monoester N-oxides like this compound are about two-fold less potent than their respective free bases. thieme-connect.com In an anti-inflammatory assay, the IC50 value for this compound was found to be 85.1 µM, compared to 52.4 µM for heliotrine, indicating lower activity in that specific test. mdpi.com

Table 3: Comparative Kinetic and Potency Data

| Compound | Metric | Value/Observation | Reference |

|---|---|---|---|

| This compound | Unchanged Urinary Excretion | 62% of dose | e-lactancia.orgeuropa.eu |

| Heliotrine | Unchanged Urinary Excretion | 30% of dose | e-lactancia.orgeuropa.eu |

| This compound | Predicted Relative Potency (vs. free base) | ~2-fold less potent | thieme-connect.com |

| Heliotrine | DHP-derived DNA Adduct Formation | Lower than riddelliine, retrorsine, monocrotaline, and their N-oxides | nih.govebi.ac.uk |

| This compound | IC50 (·NO inhibition) | 85.1 µM | mdpi.com |

| Heliotrine | IC50 (·NO inhibition) | 52.4 µM | mdpi.com |

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of this compound. These techniques provide detailed information about the compound's atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the intricate structure of this compound. Through ¹H-NMR, ¹³C-NMR, and 2D-NMR experiments, researchers can map the connectivity and spatial arrangement of atoms within the molecule.

The ¹H-NMR spectrum of this compound shows characteristic signals that confirm the presence of the heliotrinic acid moiety. ekb.eg The ¹³C-NMR spectrum reveals 16 carbon signals, which are categorized through Attached Proton Test (APT) and Distortionless Enhancement by Polarization Transfer (DEPT) experiments into four methyl groups, four methylene groups, five methine carbons, and three quaternary carbons. ekb.eg A notable feature in the ¹³C-NMR data is the significant downfield shift of carbons C-3, C-5, and C-8 when compared to its non-oxidized form, heliotrine, which is a direct consequence of the N-oxide functional group. ekb.eg For instance, the chemical shifts for C-3, C-5, and C-8 in this compound are observed at approximately δ 68.69, δ 61.03, and δ 96.59 respectively. ekb.eg

Two-dimensional NMR techniques, such as ¹H-¹H Homonuclear Correlation Spectroscopy (HOMOCOR) and ¹H-¹³C Heteronuclear Correlation (HETCOR), provide further confirmation of the structure by establishing correlations between protons and carbons. ekb.eg These advanced NMR methods are indispensable for the unambiguous assignment of all proton and carbon signals in the complex structure of this compound. ekb.eg

Table 1: Comparative ¹³C-NMR Chemical Shifts (δ, ppm) of Heliotrine and this compound

| Carbon Atom | Heliotrine | This compound |

|---|---|---|

| C-1 | 134.61 | 134.02 |

| C-2 | 128.27 | 120.24 |

| C-3 | 62.17 | 76.82 |

| C-5 | 54.35 | 68.12 |

| C-6 | 30.47 | 33.41 |

| C-7 | 76.61 | 71.52 |

| C-8 | 78.77 | 96.17 |

| C-9 | 62.17 | 60.71 |

| C-1' | 173.72 | 173.85 |

| C-2' | 83.61 | 83.07 |

| C-3' | 78.58 | 78.72 |

| C-4' | 12.83 | 11.51 |

| C-5' | 72.86 | 33.05 |

| C-6' | 26.42 | 17.12 |

| C-7' | 24.57 | 17.12 |

| C-8' | 56.41 | 56.53 |

Data sourced from literature reports. rjpharmacognosy.ir

Mass Spectrometry (MS) Applications

Mass spectrometry is a critical technique for the identification and structural analysis of this compound, providing information on its molecular weight and fragmentation patterns.

Electron Ionization Mass Spectrometry (EIMS) of this compound characteristically shows a fragment ion corresponding to [M-16]⁺, resulting from the loss of the oxygen atom from the N-oxide group. ekb.eg In one study, the EIMS spectrum of this compound displayed this ion at m/z 313, along with another fragment at m/z 295, which corresponds to the subsequent loss of a water molecule ([M-16-H₂O]⁺). ekb.eg Other diagnostic peaks observed include those at m/z 138 and 120, which are indicative of the pyrrolizidine core. ekb.egrjpharmacognosy.ir

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, which aids in confirming the elemental composition of the molecule.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is a powerful method for the sensitive and selective detection of this compound in complex mixtures. mjcce.org.mk In MS/MS analysis, the precursor ion of this compound ([M+H]⁺ at m/z 330) yields characteristic product ions. lcms.cz Common fragment ions observed include those at m/z 172.1, 138.1, and 111.1, which are used for its specific identification and quantification. lcms.cz The fragmentation pattern helps to distinguish it from other isomeric pyrrolizidine alkaloids. mjcce.org.mk For instance, the presence of a fragment ion at m/z 172 is characteristic for monoester N-oxides. researchgate.net

Triple Stage Quadrupole MS is often employed for quantitative analysis due to its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode. lcms.czbund.de This technique allows for the precise monitoring of specific precursor-to-product ion transitions for this compound. lcms.cz

Orbitrap-MS offers high-resolution and accurate mass capabilities, enabling the confident identification of this compound and the elucidation of its elemental composition, which is particularly useful in complex matrices like honey or herbal supplements. nih.gov

The fragmentation patterns observed in mass spectrometry are crucial for distinguishing between different types of pyrrolizidine alkaloids. For heliotridine-type N-oxides like this compound, the relative abundance of fragment ions at m/z 120 and 138 can be used for characterization, although the fragment at m/z 138 is typically less abundant (below 5%) compared to retronecine-type N-oxides. mjcce.org.mk

Table 2: Characteristic Mass Spectrometry Data for this compound

| Ionization Method | Precursor Ion (m/z) | Key Fragment Ions (m/z) |

|---|---|---|

| EIMS | - | 313 ([M-16]⁺), 295, 138, 120 ekb.egrjpharmacognosy.ir |

| LC-ESI-MS/MS | 330 ([M+H]⁺) | 172.1, 138.1, 111.1 lcms.cz |

Data compiled from various mass spectrometric studies.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The IR spectrum of this compound exhibits characteristic absorption bands. A strong band around 1735 cm⁻¹ is indicative of the ester carbonyl (C=O) group. ekb.eg The presence of hydroxyl (-OH) groups is confirmed by a broad absorption in the region of 3500-3000 cm⁻¹. ekb.eg A significant band appearing around 960 cm⁻¹ is attributed to the N-O stretching vibration, which is a key indicator for the N-oxide functionality. ekb.eg Additional bands in the fingerprint region further characterize the molecule's unique structure. ekb.eg

Table 3: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3500-3000 | O-H stretching |

| 1735 | C=O stretching (ester) |

| 960 | N-O stretching |

Data based on reported IR spectra. ekb.eg

Chromatographic Separation Techniques

Chromatographic methods are essential for the isolation and purification of this compound from various sources, as well as for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the separation and quantification of this compound. lcms.czbund.deinchem.orgqu.edu.qa These methods offer high resolution and sensitivity, making them suitable for analyzing complex samples like plant extracts, honey, and herbal teas. lcms.czwindows.net

In reversed-phase HPLC systems, this compound, being more polar than its tertiary base, typically has a shorter retention time. A variety of C18 columns are commonly used for separation, often with a mobile phase consisting of a gradient of water and methanol or acetonitrile, sometimes with the addition of modifiers like formic acid or ammonium formate to improve peak shape and ionization efficiency in mass spectrometry detection. lcms.czbund.de For instance, a preparative HPLC method using a simple isocratic mobile phase of methanol and water, with 1% ammonium hydroxide to enhance peak shape, has been successfully developed for the isolation of pyrrolizidine alkaloid N-oxides, including this compound. ekb.eg

UHPLC systems, which utilize columns with smaller particle sizes and operate at higher pressures, provide even faster analysis times and greater separation efficiency compared to conventional HPLC. phenomenex.comlcms.cz This is particularly advantageous when dealing with complex mixtures containing multiple isomeric pyrrolizidine alkaloids. mdpi.com The coupling of HPLC or UHPLC with tandem mass spectrometry (LC-MS/MS) is the current state-of-the-art for the highly sensitive and specific determination of this compound. lcms.czbund.demdpi.com For example, UHPLC-MS/MS methods have been developed and validated for the simultaneous analysis of numerous pyrrolizidine alkaloids, including this compound, in various food matrices. lcms.cz

Table 4: Example UHPLC-MS/MS Retention Time for this compound

| Compound | Retention Time (min) |

|---|---|

| This compound | 11.2 |

Data from a specific UHPLC-MS/MS method. lcms.cz

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a valuable technique for the initial screening and qualitative analysis of this compound in plant extracts. inchem.orgqu.edu.qa It is a relatively simple and cost-effective method. For the separation of the more polar N-oxides, specific solvent systems are required. inchem.org A common system for the TLC of pyrrolizidine alkaloids is a mixture of chloroform, methanol, and aqueous ammonia. inchem.org

After development, the spots on the TLC plate can be visualized using a variety of reagents. A highly sensitive method for detecting unsaturated pyrrolizidine alkaloids like this compound involves spraying the plate with Ehrlich's reagent (4-dimethylaminobenzaldehyde), which produces a characteristic colored spot. inchem.org The Rf value (retention factor) of this compound is dependent on the specific TLC system used. In one reported system, this compound showed an Rf value of 0.32 when eluted with a mixture of chloroform, methanol, and ammonium hydroxide (17:3.8:0.25). rjpharmacognosy.ir TLC is also useful for monitoring the progress of column chromatography separations and for preliminary identification by comparison with authentic standards. ekb.egqu.edu.qa

Table 5: Example TLC Rf Value for this compound

| Solvent System | Rf Value |

|---|---|

| CHCl₃:MeOH:NH₄OH (17:3.8:0.25) | 0.32 |

Data from a specific TLC analysis. rjpharmacognosy.ir

Advancements in the Structural Analysis and Quantification of this compound

A comprehensive examination of the analytical methodologies for the pyrrolizidine alkaloid this compound, covering advanced chromatographic techniques, sample preparation protocols, and quantitative strategies.

Molecular and Cellular Mechanisms of Action

Interaction with Nucleic Acids

The genotoxicity of many pyrrolizidine alkaloids, including Heliotrine N-oxide, is fundamentally linked to their ability to interact with and modify DNA. This interaction is a critical step in the cascade of events that can lead to cellular damage and tumorigenesis.

This compound is known to facilitate the formation of pyrrolic DNA adducts, which are considered a key factor in the initiation of PA-induced liver tumors. researchgate.netmedchemexpress.comcymitquimica.comtargetmol.cn Although N-oxidation is sometimes considered a detoxification pathway for pyrrolizidine alkaloids, studies show that PA N-oxides like this compound can be metabolically reduced back to their parent PAs, which are then activated to form reactive pyrrolic metabolites. researchgate.netmdpi.com

Research involving rat liver microsomes has demonstrated that the metabolism of heliotrine, and its corresponding N-oxide, results in the same set of DNA adducts. researchgate.net These adducts are formed when the reactive metabolite, a dehydropyrrolizidine alkaloid (DHPA), covalently binds to DNA bases. Specifically, studies have identified a consistent pattern of adducts formed from various carcinogenic PAs and their N-oxides, including this compound. researchgate.netacs.org These are typically epimeric deoxyguanosine (dG) and deoxyadenosine (dA) adducts where the nucleic base is linked to the C9 position of the necine base. acs.org The formation of this specific set of DHP-DNA adducts is considered a potential common biomarker for liver tumor initiation induced by these compounds. researchgate.net

While specific computational studies on this compound's direct binding to DNA are not extensively detailed in the available literature, research on structurally similar PA N-oxides, such as indicine N-oxide, provides valuable insights. Computational analyses performed on indicine N-oxide predicted that its binding site is located at the minor groove of the DNA helix. researchgate.netresearchgate.netnih.gov This type of analysis helps to understand the molecular interactions that stabilize the DNA-adduct complex. Given the structural similarities among heliotridine-type alkaloids, it is plausible that this compound or its metabolites interact with DNA in a comparable manner.

Computational Analysis of DNA Binding Sites

Protein Interactions and Cellular Targets

Beyond its interaction with nucleic acids, this compound and related compounds can target essential cellular proteins, disrupting critical cellular processes.

A significant cellular target for some pyrrolizidine alkaloids is tubulin, the protein subunit of microtubules. Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell structure. Research on indicine N-oxide, which is structurally related to this compound, has shown that it binds to tubulin at a distinct site not shared by other common microtubule agents like colchicine or taxol. researchgate.netresearchgate.netnih.gov This binding inhibits the assembly of tubulin into microtubules and reduces the polymer mass. researchgate.netresearchgate.netnih.gov This disruption of microtubule dynamics leads to an arrest of the cell cycle at mitosis and contributes to the compound's cytotoxic effects. researchgate.netmdpi.com The N-oxides of monocrotaline and heliotrine have been suggested as potential treatments for hepatomas if their toxicity could be specifically targeted against tumor cells. researchgate.net

Pyrrolizidine alkaloids and their N-oxides can interact with various neuroreceptors, suggesting a broader range of biological effects beyond cytotoxicity. researchgate.netresearchgate.net Studies have shown that PAs can modulate muscarinic acetylcholine receptors (mAChR) and serotonin (5-HT₂) receptors. researchgate.netchemfaces.com For instance, heliotrine demonstrated significant binding activity to both mACh and 5-HT₂ receptors. researchgate.net Specifically, heliosupine N-oxide, another related PA N-oxide, inhibits the muscarinic acetylcholine receptor with an IC₅₀ of 350 μM. medchemexpress.eu

Furthermore, some PAs and their N-oxides, including this compound, have been identified as having anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key signaling molecule in the nervous and immune systems. mdpi.commedcraveonline.com this compound was found to have an IC₅₀ value of 85.1 μM for the inhibition of NO production in lipopolysaccharide-induced murine macrophages. mdpi.com Additionally, certain PA N-oxides are noted to act as acetylcholinesterase inhibitors, which would directly impact cholinergic neurotransmission. medcraveonline.commedcraveonline.com This interference with neuronal signal transduction may contribute to the chemical defense mechanisms of the plants from which these alkaloids are derived. researchgate.netresearchgate.netchemfaces.com

| Compound | Target/Activity | Finding | IC₅₀ Value |

| This compound | Nitric Oxide (NO) Production Inhibition | Inhibits NO production in LPS-induced murine macrophages. mdpi.com | 85.1 μM mdpi.com |

| Heliotrine | Muscarinic Acetylcholine Receptor (mAChR) Binding | Exhibits binding activity. researchgate.net | 13.9 μM researchgate.net |

| Heliotrine | Serotonin (5-HT₂) Receptor Binding | Exhibits binding activity. researchgate.net | 32.7 μM researchgate.net |

| Heliosupine N-oxide | Muscarinic Acetylcholine Receptor (mAChR) Inhibition | Inhibits the receptor. medchemexpress.eu | 350 μM medchemexpress.eu |

| Indicine N-oxide | Cancer Cell Proliferation | Inhibits proliferation in various cancer cell lines. researchgate.netnih.gov | 46 to 100 μM researchgate.netnih.gov |

Inhibition of Acetylcholinesterase (AChE)

Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine, playing a key role in terminating nerve impulses at cholinergic synapses. nih.gov The inhibition of AChE is a therapeutic strategy for conditions characterized by low acetylcholine levels, such as Alzheimer's disease. nih.govmdpi.com

While various pyrrolizidine alkaloids (PAs) and their N-oxides have been investigated for AChE inhibitory activity, specific data on this compound's direct inhibitory action is not extensively detailed in the reviewed literature. Studies on related compounds, however, provide context. For instance, PAs isolated from Solenanthus lanatus, including 3′-O-acetylheliosupine N-oxide and heliosupine N-oxide, demonstrated AChE inhibition with IC50 values ranging from 0.53 to 0.60 mM. nih.govchemfaces.com Similarly, compounds from Echium confusum, such as 7-O-angeloyllycopsamine N-oxide and echimidine N-oxide, also showed moderate AChE inhibition. nih.govmdpi.com A computational study analyzed the interaction of several heliotridine-type alkaloids with AChE, though the inhibition observed was generally in the sub-millimolar range, indicating moderate activity. mdpi.com While this compound belongs to this class of compounds, its specific IC50 value against AChE is not specified in these studies.

Interaction with 5α-Reductase (5αR) and Androgen Receptor (AR)

Recent in silico research has highlighted the potential of this compound, also referred to as Heliotridine-N-oxide, as an inhibitor of key proteins in androgen signaling pathways: steroid 5α-reductase (5αR) and the androgen receptor (AR). nih.govresearchgate.net These pathways are crucial in the pathophysiology of androgen-mediated disorders. nih.gov

A 2024 computational screening study assessed 13 pyrrolizidine alkaloids from Heliotropium indicum for their inhibitory potential against 5αR and AR. nih.gov The study found that Heliotridine-N-oxide displayed a stronger binding affinity to 5αR than the standard drug, Finasteride. nih.govresearchgate.net Specifically, Heliotridine-N-oxide exhibited a binding affinity of -9.72 kcal/mol, compared to -9.66 kcal/mol for Finasteride. researchgate.net In the same study, while Heliotrine showed strong binding to the Androgen Receptor, the binding affinity for this compound was not the most prominent among the tested alkaloids for this specific target. nih.govresearchgate.net These findings suggest that this compound is a promising candidate for inhibiting 5αR, warranting further investigation. nih.gov

Table 1: Comparative Binding Affinities of Heliotridine N-oxide against 5α-Reductase

| Compound | Target Protein | Binding Affinity (kcal/mol) | Source |

|---|---|---|---|

| Heliotridine-N-oxide | 5α-Reductase (5αR) | -9.72 | researchgate.net |

| Finasteride (Standard) | 5α-Reductase (5αR) | -9.66 | researchgate.net |

Cellular Cycle Modulation

The ability of pyrrolizidine alkaloids and their metabolites to interfere with the cell cycle is a significant aspect of their biological activity. Research on related compounds indicates that this class of alkaloids can induce cell cycle arrest. For example, indicine N-oxide, another PA, was found to inhibit the proliferation of various human cancer cell lines, causing the cell cycle to halt at mitosis. semanticscholar.orgresearchgate.net

Studies on 1,2-unsaturated hepatotoxic PAs, the class to which this compound belongs, have shown that high-dose treatments affect biological functions related to cell-cycle regulation associated with DNA damage response. researchgate.net The metabolic activation of heliotrine, the parent compound of this compound, leads to the formation of dehydroheliotridine (DHH), a reactive metabolite that can form DNA adducts. nih.gov These DHP-derived DNA adducts are implicated in the genotoxicity and carcinogenicity of PAs. nih.gove-lactancia.org Furthermore, investigations using the micronucleus assay and cell cycle analysis have demonstrated that PAs can induce concentration-dependent genotoxicity. thieme-connect.com While these findings point to a general mechanism for this class of alkaloids, specific studies detailing the direct effect of this compound on cell cycle progression are needed for a complete understanding.

Immunomodulatory Activities (e.g., Nitric Oxide Production Inhibition in Macrophages)

This compound has demonstrated notable immunomodulatory activity, specifically through the inhibition of nitric oxide (NO) production in macrophages. nih.govmdpi.comsemanticscholar.org Nitric oxide is a key signaling molecule in the inflammatory process, and its overproduction by macrophages can contribute to inflammatory conditions. semanticscholar.org

In a study evaluating PAs isolated from the aerial parts of Heliotropium digynum, this compound was tested for its ability to inhibit NO production in lipopolysaccharide (LPS)-induced murine macrophage RAW 264.7 cells. nih.govmdpi.comresearchgate.net The compound showed inhibitory activity with a reported IC50 value of 85.1 µM. nih.govmdpi.comsemanticscholar.org This finding indicates that this compound can modulate inflammatory responses at the cellular level by suppressing a key inflammatory mediator.

Table 2: Inhibitory Effect of this compound on Nitric Oxide Production

| Compound | Cell Line | Assay | IC50 (µM) | Source |

|---|---|---|---|---|

| This compound | RAW 264.7 (Murine Macrophages) | Inhibition of LPS-induced NO Production | 85.1 | nih.govmdpi.comsemanticscholar.org |

Synthetic Endeavors and Analog Development

Total Synthesis Strategies for Heliotrine N-Oxide

The total synthesis of this compound, a naturally occurring pyrrolizidine alkaloid, is a multi-step process that hinges on the construction of its core components: the necine base (+)-heliotridine and the necic acid, heliotric acid. The final steps involve the stereoselective esterification of these two moieties, followed by N-oxidation of the resulting heliotrine. While often isolated from plant sources like Heliotropium species for derivatization, total synthesis provides a route to enantiomerically pure compounds for research purposes. qu.edu.qa

The synthesis of the necine base, (+)-heliotridine, has been accomplished through various stereoselective strategies. A notable approach begins with (S)-malic acid, utilizing an intermolecular carbenoid displacement reaction as a key step to establish the chiral centers of the pyrrolizidine skeleton with high enantiomeric purity. rsc.org This method is significant as it avoids reliance on natural sources. Alternative syntheses have also been developed, for example, from (S)-3-acetoxysuccinimide, where the stereogenic center of the starting material corresponds to the C-1 position in the final heliotridine structure. researchgate.net

Once the (+)-heliotridine base is obtained, the subsequent crucial step is the esterification with a derivative of heliotric acid. The esterification of heliotridine can be challenging due to the presence of two hydroxyl groups at the C-7 and C-9 positions, leading to potential regioselectivity issues. Studies on the esterification of heliotridine with various acids have shown that the site of esterification can be influenced by the structure of the acid and the reaction conditions. For instance, in the synthesis of certain analogues, the configuration of the necic acid was found to have a pronounced effect on the site selectivity (C-7 vs. C-9) during esterification. nih.gov

Stereoselective synthesis of the (+)-heliotridine necine base.

Synthesis of heliotric acid or a reactive derivative.

Regio- and stereoselective esterification of (+)-heliotridine with the heliotric acid derivative to form heliotrine.

N-oxidation of heliotrine to yield this compound.

Synthesis of Pyrrolizidine Alkaloid N-Oxide Analogs

The synthesis of analogs of pyrrolizidine alkaloid (PA) N-oxides is a significant area of research, driven by the need to understand their biological activities, particularly their potential as antitumor agents. These synthetic efforts often involve modifying either the necine base or the necic acid portions of the parent alkaloid.

One major strategy involves the synthesis of novel esters of existing necine bases, such as (+)-heliotridine or its stereoisomer (-)-retronecine, followed by N-oxidation. For example, various C-7 and C-9 monoesters and C-7,9-diesters of heliotridine have been prepared using different necic acids, such as (S)-(+)- and (R)-(-)-2-hydroxy-2-phenylbutyric acid. nih.gov These synthetic esters are then converted to their N-oxides for biological evaluation. nih.gov

Another approach focuses on creating macrocyclic diester analogues. The synthesis of 11-membered macrocyclic diesters of (+)-heliotridine has been achieved using the Corey-Nicolaou double activation method for lactonization. gla.ac.uk In this process, (+)-heliotridine is treated with glutaric anhydride derivatives, which selectively yields 9-monoesters. These intermediates are then cyclized via their pyridine-2-thiol esters to form the macrocyclic dilactones. gla.ac.uk This methodology allows for the creation of novel PA analogues with constrained conformations.

Table 1: Examples of Synthesized Pyrrolizidine Alkaloid Analogs This table is interactive. You can sort and filter the data.

| Necine Base | Modifying Acid/Anhydride | Analog Type | Key Synthetic Method | Reference |

|---|---|---|---|---|

| (+)-Heliotridine | (S)-(+)-2-hydroxy-2-phenylbutyric acid | C-9 Monoester & N-oxide | Esterification, N-oxidation | nih.gov |

| (+)-Heliotridine | (R)-(-)-2-hydroxy-2-phenylbutyric acid | C-7 & C-9 Esters & N-oxides | Esterification, N-oxidation | nih.gov |

| (+)-Heliotridine | Glutaric anhydride derivatives | 11-Membered Macrocyclic Diester | Corey-Nicolaou lactonization | gla.ac.uk |

| (+)-Heliotridine | 3,3-Dimethylglutaric anhydride | 11-Membered Macrocyclic Diester | Corey-Nicolaou lactonization | gla.ac.uk |

| (-)-Retronecine | (-)- and (+)-trachelanthic acid | C-9 Monoester & N-oxide | Regiospecific coupling, Hydrolysis, Oxidation | |

| (-)-Retronecine | (-)- and (+)-viridifloric acid | C-9 Monoester & N-oxide | Regiospecific coupling, Hydrolysis, Oxidation |

Furthermore, research has been conducted on synthesizing analogues with entirely synthetic necine bases, such as synthanecine A. Derivatives of synthanecine A, including esters, carbonates, and carbamates, have been synthesized and subsequently converted to their corresponding N-oxides using hydrogen peroxide. core.ac.uk These efforts expand the structural diversity of PA N-oxides available for biological testing.

Structure-Activity Relationship (SAR) Studies for Modified Structures

Structure-activity relationship (SAR) studies of pyrrolizidine alkaloid N-oxides and their analogues are crucial for elucidating the structural features responsible for their biological effects, including toxicity and potential therapeutic activity. These studies have revealed that several factors, including the nature of the necine base, the structure of the necic acid, stereochemistry, and the presence of the N-oxide functionality, significantly influence activity.

A key aspect of SAR is the comparison between the tertiary free base and the corresponding N-oxide. Generally, PA N-oxides are considered less toxic than their parent tertiary alkaloids because they are not directly metabolized to the reactive pyrrolic species that cause toxicity. thieme-connect.comoup.com However, they can be reduced back to the parent PA in vivo, particularly by gut microflora, thus acting as prodrugs. thieme-connect.comoup.com The toxic potency of PA-derived N-oxides may therefore be lower than that of the parent PA. thieme-connect.com For instance, one study predicted that N-oxides of diester PAs are about 10-fold less potent than their free bases, while monoester N-oxides are about 2-fold less potent. thieme-connect.com In an anti-inflammatory assay, the IC₅₀ value for heliotrine was 52.4 µM, whereas for this compound it was 85.1 µM, indicating lower activity for the N-oxide form in that specific model. nih.gov

The structure of the necic acid esterified to the necine base is another critical determinant of activity. Quantitative structure-activity relationship (QSAR) models have been used to predict the hepatotoxic potential of a large number of PAs. These models established a rank order of hepatotoxicity based on the necic acid structure: macrocyclic diester ≥ open-ring diester > monoester. oup.com This suggests that macrocyclic diesters are generally more toxic than monoesters like heliotrine.

Stereochemistry at both the necine base and the necic acid also plays a significant role. In a study of semisynthetic PA N-oxide analogues designed as antitumor agents, the stereochemistry at C-7 of the necine base (heliotridine vs. retronecine) and at C-2' of the necic acid was found to have a significant effect on antitumor activity in a P388 lymphocytic leukemia screen. nih.gov This highlights the importance of precise three-dimensional structure for biological interaction.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Pyrrolizidine Alkaloids and Their N-Oxides This table is interactive. You can sort and filter the data.

| Structural Feature | Influence on Activity/Toxicity | Finding | Reference |

|---|---|---|---|

| N-Oxidation | Potency | N-oxides are generally less potent than the corresponding tertiary free base. | thieme-connect.com |

| Necic Acid Type | Hepatotoxicity | Rank order: Macrocyclic diester ≥ Open-ring diester > Monoester. | oup.com |

| Necine Base Type | Hepatotoxicity | Rank order: Otonecine > Retronecine > Platynecine. | oup.com |

| Stereochemistry | Antitumor Activity | Stereochemistry at C-7 (necine) and C-2' (necic acid) significantly affects activity. | nih.gov |

| N-Oxide vs. Free Base | Anti-inflammatory Activity | Heliotrine (IC₅₀ 52.4 µM) is more active than this compound (IC₅₀ 85.1 µM). | nih.gov |

These SAR studies provide a rational basis for the design of novel PA N-oxide analogues with potentially improved therapeutic indices, aiming to maximize desired activities (e.g., antitumor) while minimizing toxicity.

Ecological and Chemotaxonomic Significance

Role as Secondary Plant Metabolites in Plant Defense

Heliotrine N-oxide is synthesized by plants as a defense mechanism against herbivores. nih.govmsu.edunih.gov Pyrrolizidine alkaloids, including this compound, are known for their toxicity to a wide range of herbivores, from insects to mammals. researchgate.netphytolab.com These compounds are typically produced in the roots and then transported to other parts of the plant, such as leaves and flowers, where they can deter feeding. researchgate.net The concentration of these defensive compounds can vary depending on the plant species, organ, and even environmental conditions. researchgate.net

The primary mode of action for the defensive properties of PAs like this compound lies in their toxicity. nih.gov While the N-oxide form itself is relatively non-toxic, it can be converted to the more toxic tertiary amine form (heliotrine) in the digestive tracts of herbivores. mdpi.com This conversion is a critical step in the activation of their defensive properties. Furthermore, metabolic processes within the herbivore can transform these alkaloids into highly reactive pyrrolic esters, which can damage cellular components like DNA and proteins, leading to various detrimental effects. mdpi.comnih.gov

Research has shown that the presence and concentration of specific PAs, including this compound, can significantly influence herbivore feeding behavior. Some generalist herbivores are deterred by the bitter taste and toxicity of these alkaloids, while some specialist insects have evolved mechanisms to not only tolerate but also sequester these compounds for their own defense against predators. researchgate.netresearchgate.net

A study on three Heliotropium species in Israel found that this compound was one of the most prominent PAs, constituting a significant portion of the total PA content. wur.nl The flowers of these species were particularly rich in PAs, suggesting a targeted defense of reproductive tissues. wur.nl The relative abundance of different PAs, such as this compound, europine N-oxide, and lasiocarpine N-oxide, can vary between species and even within different tissues of the same plant, indicating a finely tuned defensive strategy. wur.nl

Table 1: Distribution of Prominent Pyrrolizidine Alkaloids in Heliotropium Species

| Species | Plant Part | This compound (%) | Europine N-oxide (%) | Lasiocarpine N-oxide (%) |

| H. rotundifolium | Major Tissues | 3-14 | 60-83 | 0.1-5 |

| H. suaveolens | Major Tissues | 16-29 | 43-57 | 5-18 |

| H. europaeum | Roots & Leaves | ~2x Europine N-oxide | - | - |

Data sourced from a comparative risk assessment of three native Heliotropium species in Israel. wur.nl

Chemotaxonomic Markers for Plant Classification

The distribution of pyrrolizidine alkaloids, including this compound, is not uniform across the plant kingdom. Their presence is largely restricted to specific families, such as the Boraginaceae, Asteraceae, and Fabaceae. nih.govwur.nlcfmot.de This restricted distribution makes them valuable chemotaxonomic markers, meaning their presence or absence and their specific structural profiles can be used to help classify and determine the evolutionary relationships between plant species. capes.gov.brnih.govcabidigitallibrary.org

Within the Boraginaceae family, the profile of PAs can be characteristic of a particular genus or even species. capes.gov.brnih.gov For instance, studies on various species within the tribe Lithospermeae (Boraginaceae) have utilized PAs like heliotrine as chemotaxonomic markers. capes.gov.br The presence of specific alkaloids can help to distinguish between closely related species and support their botanical classification. nih.gov

A study investigating Algerian Boraginaceae species, Echium sabulicola ssp. decipiens and Solenanthus lanatus, identified twenty-three different PAs. The unique alkaloid profiles of these species not only confirmed their placement within the Boraginaceae family but also provided new insights for the chemotaxonomy of the family. nih.gov Similarly, research on Pan-Himalayan species of the tribe Lithospermeae used five PAs, including heliotrine, as markers to explore their chemotaxonomic significance. capes.gov.br

The structural diversity of PAs, including variations in the necine base and the esterifying acids, provides a rich source of chemotaxonomic information. mjcce.org.mk For example, heliotrine and its N-oxide are characteristic of many species within the genus Heliotropium. mdpi.comresearchgate.net The consistent presence of certain PAs within a taxonomic group suggests a shared evolutionary history of the biosynthetic pathways responsible for their production. nih.gov

Table 2: Pyrrolizidine Alkaloids as Chemotaxonomic Markers in Boraginaceae

| Genus/Tribe | Key Pyrrolizidine Alkaloids | Chemotaxonomic Significance | Reference |

| Lithospermeae | Supinine, Heliotrine, Lycopsamine, Europine, Echimidine | Used to differentiate species within the tribe. | capes.gov.br |

| Onosma | Lycopsamine, Echimidine | Proposed as taxonomic markers for the genus. | capes.gov.br |

| Echium | Echimidine, 3'-Acetylechimidine | Distinct profiles aid in species identification. | researchgate.net |

| Heliotropium | Heliotrine, Europine, Lasiocarpine | Characteristic alkaloids for the genus. | wur.nlmdpi.com |

Interplant and Plant-Environment Interactions

The ecological role of this compound extends beyond direct defense to mediating interactions between plants and their surrounding environment. The production and concentration of PAs can be influenced by various environmental factors, such as soil conditions and rainfall. researchgate.net For example, a study on Heliotropium europaeum showed that rainfall could initiate significant short-term shifts in the composition of major PAs, including heliotrine, without altering the total PA concentration. researchgate.net This suggests that plants can dynamically adjust their chemical defenses in response to environmental cues.

Furthermore, there is evidence that PAs can be involved in allelopathic interactions, where one plant releases chemicals that affect the growth and development of neighboring plants. While research in this area is complex, the release of secondary metabolites like PAs into the rhizosphere could influence the surrounding soil microbial community and the germination and growth of competing plant species. researchgate.net

The interaction with soil microbes is particularly noteworthy. Studies have shown that soil-borne microorganisms can influence the PA profiles in plants. For instance, specific soil inoculations have been shown to alter the levels of certain PAs in the shoots of plants, which could have cascading effects on herbivore interactions. nih.gov

The presence of PA-producing plants in agricultural fields can also lead to contamination of crops, which has implications for food safety. mdpi.com This highlights an indirect plant-environment interaction where the defensive chemicals of one plant species can enter the human food chain through agricultural practices. mdpi.com The transfer of PAs through different trophic levels, from plants to herbivores and potentially to their predators and parasitoids, further illustrates the complex ecological web in which these compounds are involved. researchgate.net

Future Research Directions in Heliotrine N-oxide Studies

Elucidation of Unexplored Biosynthetic Intermediates and Enzymes

While the general pathway of pyrrolizidine alkaloid (PA) biosynthesis is known, the specific intermediates and enzymatic steps leading to Heliotrine N-oxide are not fully elucidated. Future research will likely focus on identifying the specific enzymes, such as oxidoreductases and transferases, responsible for the conversion of precursor molecules into heliotrine and its subsequent N-oxidation. The biosynthesis of PAs involves precursors like amino acids, with homospermidine synthase being a key enzyme that connects primary and secondary metabolism. nih.gov This enzyme facilitates the formation of homospermidine, which is then integrated into the necine base of the PA. nih.gov The transformation of heliotrine can involve an oxidation-reduction process through a ketone intermediate. researchgate.net Unraveling these specifics could pave the way for controlling the production of this compound in plants.

Comprehensive Mapping of Metabolic Fates Across Diverse Biological Systems

The metabolic fate of this compound varies significantly across different biological systems. Upon ingestion, PA N-oxides can be reduced to their corresponding free bases in the gut and liver. mdpi.comfao.org The major metabolic pathways for unsaturated PAs in the liver include hydrolysis of the ester group, N-oxidation of the necine base, and dehydrogenation to form didehydropyrroles. up.ac.za The toxicity of PAs is linked to their metabolic activation by cytochrome P450 enzymes into reactive pyrrolic esters. mdpi.com

Future studies are needed to create a comprehensive map of these metabolic pathways in a wider range of organisms, including various livestock species, and beneficial insects. Research has indicated species-specific differences in metabolic pathways, which may arise from variations in the expression and function of xenobiotic-metabolizing enzymes. nih.gov For instance, in rodents, CYP3A and CYP2B subfamilies are primarily involved in the metabolic activation of PAs, while in humans, CYP3A4 plays a key role. mdpi.com Understanding these differences is crucial for assessing the variable susceptibility of different species to PA toxicity.

Development of Advanced Analytical Standards and Certified Reference Materials

Accurate quantification and risk assessment of this compound are currently hampered by a limited availability of certified reference materials and analytical standards. fao.orgmjcce.org.mk While some suppliers offer this compound for research purposes, there is a pressing need for the development of high-purity, certified reference materials to ensure the accuracy and comparability of analytical data across different laboratories and studies. phytolab.comphytolab.comsigmaaldrich.comcarlroth.complantaanalytica.comresearchgate.netnih.govfera.co.uk The development of these standards is essential for regulatory monitoring and for conducting reliable toxicological and metabolic research. fao.orgphytolab.com

Table 1: Current Availability of this compound and Related Analytical Standards

| Compound | Supplier Type | Availability |

| This compound | Research Chemicals/Standards Suppliers | Available for research use carlroth.comchembk.comsigmaaldrich.com |

| Pyrrolizidine Alkaloid Mixes | Research Standards Suppliers | Available, may include this compound phytolab.comresearchgate.netfera.co.uk |

| Certified Reference Materials | Limited | General lack of certified materials for many individual PAs fao.orgmjcce.org.mk |

Deeper Investigation into Specific Molecular Interactions and Signaling Pathways

This compound is known to contribute to the formation of pyrrolic DNA adducts, which can potentially initiate liver tumors. medchemexpress.com The genotoxic effects of PAs are a result of metabolic activation to reactive pyrrolic metabolites that form covalent adducts with proteins and nucleic acids. thieme-connect.com However, the precise molecular targets and the downstream signaling pathways affected by these interactions are not yet fully understood. Future research should aim to identify the specific proteins and DNA sequences that are most susceptible to adduction by this compound-derived metabolites. Additionally, studies investigating the cellular stress responses, and inflammatory pathways, such as the nitric oxide production pathway, triggered by this compound are warranted. mdpi.com

Exploration of Novel Synthetic Pathways and Biocatalytic Approaches

The chemical synthesis of this compound is complex. One approach involves the oxidation of heliotrine. There is growing interest in developing more efficient and environmentally friendly synthetic methods. Biocatalytic approaches, using whole cells or isolated enzymes, present a promising alternative to traditional chemical synthesis. researchgate.netdoi.org Research into the use of monooxygenases for the N-oxidation of various heterocyclic compounds has shown potential for producing N-oxides under mild conditions. researchgate.netdoi.org Future studies could explore the application of such biocatalytic systems for the specific and scalable production of this compound, which could, in turn, facilitate further toxicological and pharmacological research.

Refinement of Ecological Impact Models

This compound, as a secondary metabolite in various plant species, plays a role in plant-herbivore interactions. wur.nl However, the broader ecological impact, including its fate in the soil, potential for leaching into water systems, and effects on non-target organisms, requires more detailed investigation. researchgate.net Developing and refining ecological models that can predict the environmental distribution and persistence of this compound is crucial. These models should incorporate data on its production in different plant species, its metabolic breakdown in various organisms, and its physicochemical properties to better forecast its ecological footprint.

Q & A

Q. How is Heliotrine N-oxide structurally characterized, and what analytical methods are recommended for its identification?

this compound (C20H31NO8, CAS 31701-88-9) is a pyrrolizidine alkaloid (PA) derivative. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy for proton/carbon assignments and mass spectrometry (MS) for molecular ion detection. For purity validation, high-performance liquid chromatography (HPLC) with UV or MS detection is essential. Researchers should cross-reference spectral data with literature and report retention times, fragmentation patterns, and purity thresholds (>98%) in peer-reviewed formats .

Q. What experimental protocols are critical for synthesizing and purifying this compound?

Synthesis typically involves oxidation of heliotrine using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled pH and temperature. Post-reaction, purification via column chromatography (e.g., silica gel, Sephadex LH-20) or preparative HPLC is necessary. Detailed protocols must specify reaction stoichiometry, solvent systems, and purification parameters (e.g., gradient elution, column dimensions) to ensure reproducibility .

Q. How should researchers design calibration curves for quantifying this compound in complex matrices?

Use matrix-matched calibration standards to account for interference. Prepare serial dilutions (e.g., 10–300 µg/kg) in a representative matrix (e.g., plant extracts). Analyze via UHPLC-MS/MS with online solid-phase extraction (SPE) to enhance sensitivity. Validate linearity (r² > 0.99), limit of quantification (LOQ, S/N >10), and recovery rates (80–120%). Report weighting factors (e.g., 1/x) for regression models .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound toxicity data across studies?

Contradictions often arise from variability in exposure models (in vitro vs. in vivo), metabolic activation pathways, or matrix effects. Perform comparative studies using standardized cell lines (e.g., HepG2 for hepatotoxicity) and control for confounding factors (e.g., cytochrome P450 activity). Validate findings with isotopic labeling (e.g., <sup>13</sup>C-heliotrine N-oxide) to track metabolic byproducts .

Q. What strategies optimize the sensitivity of this compound detection in trace-level environmental samples?

Implement online SPE coupled with UHPLC-MS/MS to minimize manual clean-up steps. Use hydrophilic-lipophilic balance (HLB) cartridges for PA retention and ammonium formate buffers for ion enhancement. For plant matrices, employ pressurized liquid extraction (PLE) with methanol:water (70:30) to maximize recovery. Validate method robustness using inter-laboratory comparisons .

Q. How should researchers address challenges in reproducing this compound pharmacokinetic studies?

Variability in bioavailability studies may stem from differences in animal models (e.g., Sprague-Dawley vs. Wistar rats) or dosing regimens. Standardize protocols by adhering to OECD guidelines (e.g., Test No. 417 for toxicokinetics). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences and validate with in vitro-in vivo correlation (IVIVC) .

Q. What computational methods predict the stability and reactivity of this compound under varying pH conditions?

Apply density functional theory (DFT) to model N-oxide bond dissociation energies and identify reactive intermediates (e.g., nitrosamines). Validate predictions with accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation via LC-MS. Report degradation products and their toxicological relevance .

Methodological Guidelines

- Data Reporting : Include raw chromatograms, NMR spectra, and statistical validation parameters (e.g., RSD for replicates) in supplementary materials to enhance transparency .

- Ethical Compliance : Confirm that this compound is used exclusively for non-clinical research to comply with safety regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。